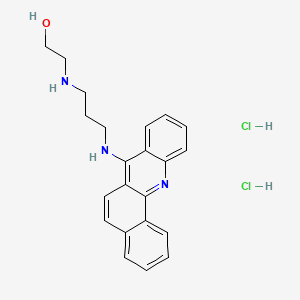
Ethanol, 2-((3-((benz(c)acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Vorbereitungsmethoden
The synthesis of ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate typically involves multiple steps. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the propylamino and ethanolamine groups. The final step involves the formation of the dihydrochloride salt and the hemihydrate form. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial applications.
Wirkmechanismus
The mechanism of action of ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of enzymes such as topoisomerases, which are essential for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acridine derivatives such as:
- Acriflavine
- Proflavine
- Quinacrine These compounds share the acridine core structure and exhibit similar biological activities, such as DNA intercalation and enzyme inhibition. ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is unique due to its specific substituents, which may confer distinct biological properties and therapeutic potential .
Eigenschaften
CAS-Nummer |
38915-51-4 |
|---|---|
Molekularformel |
C22H25Cl2N3O |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[3-(benzo[c]acridin-7-ylamino)propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H23N3O.2ClH/c26-15-14-23-12-5-13-24-21-18-8-3-4-9-20(18)25-22-17-7-2-1-6-16(17)10-11-19(21)22;;/h1-4,6-11,23,26H,5,12-15H2,(H,24,25);2*1H |
InChI-Schlüssel |
GTZAKYAXEJQVJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)NCCCNCCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
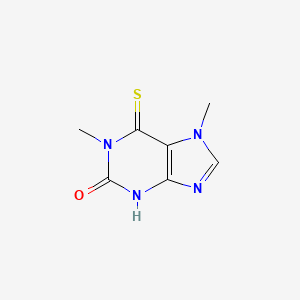

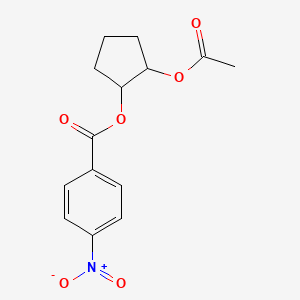
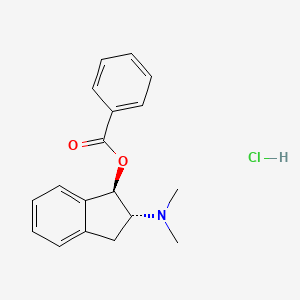
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)

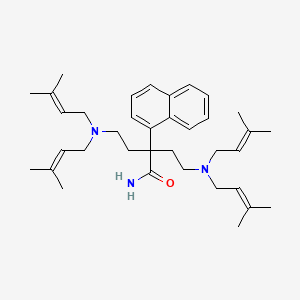

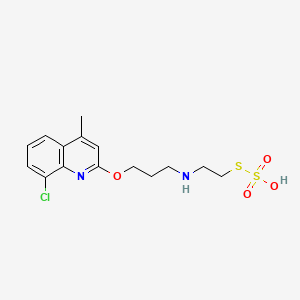
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
